acridine red 3B free base
Description
Historical Perspectives on Acridine (B1665455) Chemistry in Scientific Inquiry
The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. chemeurope.comwikipedia.org Initially, acridine derivatives were primarily used as dyes. rsc.orgwikipedia.org However, the scientific community's interest soon expanded to their biological properties. A pivotal moment came in 1917 with the discovery of the antimicrobial properties of acridine compounds by Ehrlich and Benda. ptfarm.pl This led to the development of antiseptic agents like proflavine (B1679165) and acriflavine, which were used topically during World War I. ceon.rs The mid-20th century saw the rise of mepacrine, an acridine-based antimalarial drug that became crucial during World War II due to the scarcity of quinine. ptfarm.plnih.gov These early discoveries laid the groundwork for extensive research into the structure-activity relationships of acridines, a field significantly advanced by the work of Australian chemist Adrien Albert. ptfarm.pl
Significance of the Acridine Core Structure in Chemical and Biological Research
The acridine core, a planar, tricyclic aromatic system, is the key to its broad spectrum of biological and chemical activities. researchgate.netrsc.org This planarity allows acridine derivatives to intercalate between the base pairs of DNA, a fundamental interaction that underpins many of their biological effects. researchgate.netmdpi.com This ability to interact with DNA and associated enzymes like topoisomerases and telomerase has made acridines a focal point in anticancer research. rsc.orgresearchgate.net
Beyond its role as a DNA intercalator, the acridine scaffold is a versatile building block in synthetic chemistry. mdpi.com Its structure can be readily modified with various functional groups, allowing for the fine-tuning of its chemical and physical properties. researchgate.net This adaptability has led to the development of acridine derivatives with a wide range of applications, including as fluorescent probes for biological imaging, corrosion inhibitors, and materials for optoelectronic devices. nih.govresearchgate.netresearchgate.net The ability to synthesize a vast library of acridine analogues has been instrumental in exploring their potential in diverse scientific fields. rsc.org
Overview of Acridine Red 3B Free Base as a Representative Acridine Derivative in Research Contexts
This compound, also known by its systematic name N-methyl-6-methylimino-xanthen-3-amine, is a notable derivative within the broader xanthene class, which is structurally related to acridines. nih.govsolubilityofthings.com While technically a xanthene, its historical and functional context often places it within discussions of acridine dyes. This compound is recognized for its fluorescent properties, making it a valuable tool in various research applications, particularly in bioimaging and as a fluorescent marker. researchgate.netsolubilityofthings.com
The hydrochloride salt of Acridine Red 3B is commonly used as a histological dye, for instance, in staining RNA in conjunction with malachite green. nih.govebi.ac.uk The free base form serves as a crucial chemical intermediate and is a subject of research for its potential in applications such as dye-sensitized solar cells. solubilityofthings.com Its ability to interact with biological molecules is also an area of active investigation, with potential implications for drug development. solubilityofthings.com
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | N-methyl-6-methyliminoxanthen-3-amine |
| Molecular Formula | C15H14N2O |
| Synonyms | This compound, N-methyl-3-(methylimino)-3H-xanthen-6-amine |
| CAS Number | 82182-02-3 medkoo.com |
Note: Data sourced from publicly available chemical databases. For detailed experimental values, refer to peer-reviewed literature.
Research Findings on Acridine Derivatives
The planar structure of acridine derivatives is a key factor in their biological activity, enabling them to interact with DNA. researchgate.net This interaction is a primary mechanism for their observed anticancer properties. rsc.org Research has also demonstrated the potential of acridine derivatives in other areas:
Antimicrobial and Antiviral Activity: Certain acridine compounds have shown efficacy against various microbes and viruses. rsc.org
Enzyme Inhibition: Acridine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases. rsc.org
Corrosion Inhibition: The ability of acridines to adsorb onto metal surfaces makes them effective corrosion inhibitors. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-methyl-6-methyliminoxanthen-3-amine |
InChI |
InChI=1S/C15H14N2O/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12/h3-9,16H,1-2H3 |
InChI Key |
AZJKFDJTOJCKAN-UHFFFAOYSA-N |
SMILES |
CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2 |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Classical and Contemporary Approaches to Acridine (B1665455) Core Synthesis
The acridine core is a nitrogen-containing heterocyclic system first isolated from coal tar in 1870. rsc.orgwikipedia.org Its planar structure makes it a valuable scaffold in materials science and medicinal chemistry. rsc.org The synthesis of this core has evolved from harsh, classical methods to more refined, modern techniques.
One of the earliest methods for creating the acridine scaffold is the Bernthsen acridine synthesis. wikipedia.org The traditional approach involves the condensation of a diphenylamine (B1679370) with a carboxylic acid (or its anhydride) using zinc chloride as a catalyst at very high temperatures (200–270 °C) for extended periods. rsc.org If formic acid is used, the parent acridine is produced. wikipedia.org
The harsh conditions, long reaction times, and often low yields of the original Bernthsen synthesis led to the development of several modifications. umn.eduresearchgate.net In 1962, a significant advancement was reported using polyphosphoric acid (PPA) as the condensing agent instead of zinc chloride, which offered more convenient reaction times despite sometimes poorer yields. researchgate.net More recent advancements have focused on greener chemistry principles, employing microwave irradiation to accelerate the reaction and using catalysts like p-toluenesulphonic acid (p-TSA) in solvent-free conditions. researchgate.netmdpi.com These modern approaches offer substantial improvements in terms of reaction time, energy consumption, and yield. researchgate.net
Table 1: Comparison of Classical and Modified Bernthsen Synthesis
| Feature | Classical Bernthsen Synthesis | Modified Bernthsen Synthesis |
|---|---|---|
| Catalyst/Reagent | Zinc Chloride (ZnCl₂) | Polyphosphoric Acid (PPA), p-Toluenesulphonic Acid (p-TSA) |
| Conditions | High Temperature (200-270°C) | Lower Temperature, Microwave Irradiation |
| Reaction Time | Several hours (e.g., ~20 hours) | Significantly shorter |
| Yield | Often low | Generally improved |
| Environmental Impact | High energy consumption, use of stoichiometric Lewis acid | Greener, catalytic, often solvent-free |
Due to the limitations of the Bernthsen reaction, several alternative routes to the acridine scaffold have become more widely applied. rsc.org These methods often provide greater substrate scope and milder reaction conditions.
Ullmann and Buchwald–Hartwig Reactions: Modern synthetic strategies frequently rely on palladium- or copper-catalyzed cross-coupling reactions. rsc.org The synthesis often begins with the condensation of functionalized anilines and o-halobenzoic acids. rsc.org The Ullmann condensation and the more recent Buchwald–Hartwig amination are powerful methods for forming the initial diarylamine intermediate, which can then be cyclized to form the acridine core. rsc.orgumn.edu
Friedländer Synthesis: The Friedländer synthesis is another classical method that can be adapted for acridine synthesis, typically involving the reaction of an o-aminobenzaldehyde or o-aminobenzophenone with a compound containing a reactive methylene (B1212753) group.
Other Novel Methods: Researchers have developed other specialized routes, such as a one-pot synthesis from terminal alkynes and bis(2-bromophenyl)amine, which proceeds via a palladium-catalyzed addition and cyclization pathway. mdpi.com
Table 2: Overview of Alternative Acridine Synthesis Routes
| Synthetic Route | Key Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Ullmann Condensation | Aryl halide, Aryl amine | Copper (Cu) | Classic method for C-N bond formation. |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Palladium (Pd) complex | High functional group tolerance, milder conditions. umn.edu |
| Friedländer Synthesis | o-aminobenzaldehyde/ketone, Methylene ketone | Acid or base catalysis | Forms the quinoline/acridine heterocyclic ring. |
| Alkyne Addition | bis(2-bromophenyl)amine, Terminal alkyne | Palladium (Pd) complex, Diamine base | One-pot synthesis of 9-substituted acridines. mdpi.com |
Targeted Synthesis of Acridine Red 3B Free Base and Analogues
The specific synthesis of Acridine Red 3B does not follow the typical pathways for true acridine heterocycles. Instead, its production is rooted in xanthene dye chemistry. The traditional synthesis involves a multi-step process starting from simpler aromatic precursors. smolecule.com
The pathway begins with the synthesis of pyronine dyes. Specifically, Pyronine G serves as the direct precursor to Acridine Red 3B. Pyronine G is formed through the condensation of m-dialkylaminophenols with formaldehyde, which is then followed by an oxidation step. smolecule.com
The crucial transformation to Acridine Red 3B is achieved through the subsequent oxidation of Pyronine G, for instance with potassium permanganate. This reaction results in the demethylation (removal of two methyl groups) of the pyronine structure to yield Acridine Red 3B. smolecule.com The resulting molecule is a hydrochloride salt. nih.govebi.ac.uk To obtain the This compound , this salt is treated with a base to neutralize the hydrochloride, causing the compound to precipitate under strongly alkaline conditions. smolecule.com
The synthesis of analogues of Acridine Red 3B can be achieved by modifying the initial building blocks. By using different N,N-dialkylated m-aminophenols in the initial condensation step, a variety of related xanthene dyes with different alkyl substituents on the nitrogen atoms can be produced.
Functionalization and Derivatization of the Acridine Red 3B Scaffold for Research Applications
The acridine and related xanthene scaffolds are highly versatile and can be chemically modified to tune their properties for specific applications, particularly as fluorescent probes. rsc.org Functionalization allows for the fine-tuning of absorption and emission wavelengths, solubility, and target-binding capabilities. nih.govresearchgate.net
The optical and electronic properties of the acridine chromophore are heavily influenced by the substituents on its aromatic rings. rsc.org A common strategy to modulate these properties is the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), or methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic system. Attaching EDGs can increase a molecule's ability to interact with biological targets like DNA and may shift the fluorescence to longer wavelengths (a bathochromic or red shift). rsc.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) pull electron density from the aromatic system. rsc.orgacs.org The strategic placement of EWGs, often in conjunction with EDGs, creates a "push-pull" system. This can lead to significant changes in the molecule's intramolecular charge transfer (ICT) characteristics, resulting in large Stokes shifts and altered fluorescence emission. acs.org For example, a novel fluorescent probe was designed with an A-D-A' (Acceptor-Donor-Acceptor) structure, using a 9,9-dimethyl-9,10-dihydroacridine (B1200822) as the donor and strong electron-withdrawing triazine groups as acceptors. mdpi.com
Table 3: Effect of Functional Groups on Acridine Dye Properties
| Functional Group Type | Example Group | Position on Scaffold | Effect on Fluorescence |
|---|---|---|---|
| Electron-Donating | Amino (-NH₂) | C-7 | Enhances electron density of the core. |
| Electron-Withdrawing | Cyano (-CN) | C-2 | Creates a "push-pull" system, red-shifts emission. acs.org |
| Electron-Withdrawing | Sulfonyl (-SO₂R) | C-2 | Modifies electronic properties, leads to large Stokes shifts. acs.org |
| Electron-Withdrawing | Triazine | Attached to Donor | Acts as a primary electron acceptor, enabling charge transfer. mdpi.com |
Acridine-based hybrid fluorescent dyes are created by integrating the acridine chromophore with other functional molecules to enhance properties like water solubility, biocompatibility, and targeting specificity. nih.govresearchgate.net These modifications are crucial for applications in biological imaging and sensing. nih.govresearchgate.net
One strategy involves synthesizing 9-aminoacridine (B1665356) dyes with an acceptor group (like -CN or -SO₂R) at the C-2 position and a primary amino group at the C-7 position. acs.org The primary amine serves as a reactive handle for conjugation to other molecules, such as carbohydrates, via reductive amination. acs.org To improve performance in aqueous environments for biological applications like gel electrophoresis, these dyes can be further functionalized with charged groups, such as primary phosphate (B84403) residues, to increase their water solubility. acs.org This approach has been used to create red-emitting fluorescent tags for labeling and detecting glycans with high sensitivity. acs.org
Preparation of Acridine N-Acylhydrazone Derivatives
A significant class of acridine derivatives, N-acylhydrazones, can be synthesized by coupling the acridin-4-yl moiety with various benzohydrazides. mdpi.com The general synthetic route involves the reaction of acridin-4-carbaldehyde with different substituted benzohydrazides. mdpi.com
The initial step is the preparation of the key intermediate, acridin-4-carbaldehyde (2). This can be achieved by reacting 4-(bromomethyl)acridine with the sodium salt of 2-nitropropane (B154153) in dimethylsulfoxide (DMSO) at room temperature. mdpi.com Subsequently, the target N′-[(E)-(acridin-4-yl)methylidene]benzohydrazides (3a-e) are synthesized by the condensation of acridin-4-carbaldehyde (2) with the appropriate substituted benzohydrazides in ethanol (B145695) under reflux. A catalytic amount of acetic acid is often used to facilitate the reaction. mdpi.comresearchgate.net This straightforward condensation reaction provides the desired products in moderate to good yields. researchgate.net
Another series of (acridin-4-yl)benzohydrazides can be prepared via a three-step reaction, also starting from acridine-4-carbaldehyde. mdpi.com These synthetic strategies allow for the introduction of various substituents on the benzohydrazide (B10538) portion of the molecule, enabling the fine-tuning of its chemical properties. mdpi.com The structural confirmation of these synthesized compounds typically relies on spectroscopic methods such as Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁵N NMR) and Infrared (IR) spectroscopy, along with elemental analysis. mdpi.comresearchgate.net
Table 1: Synthesized N′-[(E)-(acridin-4-yl)methylidene]benzohydrazide Derivatives and Their Yields
| Compound ID | Substituent | Yield (%) |
|---|---|---|
| 3a | H | 65 |
| 3b | F | 71 |
| 3c | Cl | 68 |
| 3d | Br | 51 |
| 3e | CH3 | 62 |
This table is based on data from research on the synthesis of acridine N-acylhydrazone derivatives. mdpi.com
Synthesis of Acridine-Thiosemicarbazone Derivatives
The synthesis of acridine-thiosemicarbazone derivatives is generally achieved through a condensation reaction between a suitable acridine aldehyde and a thiosemicarbazide (B42300) derivative. rsc.orgmdpi.com A common precursor for this synthesis is 9-acridinaldehyde. mdpi.comresearchgate.net
The synthetic pathway begins with the preparation of 9-methylacridine (B196024), which can be synthesized from diphenylamine and zinc dichloride in acetic acid. mdpi.com Subsequently, 9-methylacridine is oxidized using pyridinium (B92312) chlorochromate (PCC) to yield 9-acridinaldehyde. mdpi.comresearchgate.net The final step involves the condensation of 9-acridinaldehyde with various aryl thiosemicarbazides. mdpi.com These thiosemicarbazide intermediates are themselves synthesized by reacting different aryl isothiocyanates with hydrazine (B178648) hydrate. mdpi.comresearchgate.net
The condensation reaction is typically carried out by refluxing equimolar amounts of the acridine intermediate and the respective thiosemicarbazone in ethanol for 1 to 4 hours. rsc.orgmdpi.com In some cases, particularly for hydroxylated compounds, dioxane may be used as the solvent to achieve better yields. rsc.org The resulting acridine-thiosemicarbazone derivatives are often obtained in good yields, ranging from 74% to 92%. rsc.org The structures of these novel compounds are typically elucidated using mass spectrometry and one- and two-dimensional ¹H and ¹³C NMR analyses. rsc.org
Table 2: Examples of Synthesized Acridine-Thiosemicarbazone Derivatives
| Compound ID | Starting Acridine Core | Starting Thiosemicarbazone |
|---|---|---|
| CL-01 | 9-chloroacridine (B74977) derivative | Benzaldehyde thiosemicarbazone |
| DL-01 | 6,9-dichloroacridine derivative | Benzaldehyde thiosemicarbazone |
| CL-07 | 9-chloroacridine derivative | 4-hydroxybenzaldehyde thiosemicarbazone |
| DL-07 | 6,9-dichloroacridine derivative | 4-hydroxybenzaldehyde thiosemicarbazone |
| DL-08 | 6,9-dichloroacridine derivative | 4-chlorobenzaldehyde thiosemicarbazone |
This table is based on data from research on the synthesis of new acridine-thiosemicarbazone derivatives. rsc.org
Synthesis of Acridine-Based Imidazolium (B1220033) Salts
Acridine-based imidazolium salts represent another important class of acridine derivatives. Their synthesis generally involves the coupling of a 9-chloroacridine precursor with an appropriate imidazole (B134444). nih.govrsc.org
The synthesis can follow two main approaches, which differ in the sequence of alkylating the imidazole building block. rsc.org In one method, 9-chloroacridines are condensed with a pre-alkylated imidazole. rsc.org The 9-chloroacridine precursors themselves are typically prepared through an Ullmann condensation of a 2-chlorobenzoic acid with an aniline, followed by a cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govrsc.org
The final step, the formation of the imidazolium salt, is achieved by reacting the 9-chloroacridine with the N-substituted imidazole. nih.gov This reaction is often carried out in a solvent such as toluene (B28343) or acetonitrile (B52724) under reflux conditions. rsc.org The target acridine-based imidazolium salts are generally obtained in high yields, often between 85% and 95%. rsc.org Structural confirmation of the products is typically performed using IR and NMR spectroscopy, mass spectrometry, and elemental analysis. rsc.org This synthetic flexibility allows for the introduction of various substituents on both the acridine core and the imidazole ring, leading to a wide range of derivatives. rsc.org
Table 3: Reaction Conditions for the Synthesis of Acridine-Imidazolium Salts
| Step | Reagents and Conditions | Typical Yield (%) |
|---|---|---|
| Ullmann Condensation | 2-chlorobenzoic acid, aniline, KI, Cu, K₂CO₃, DMF, reflux | - |
| Cyclization to 9-chloroacridine | POCl₃, 135°C | 70-85 |
| Imidazole Coupling (Method 1) | 9-chloroacridine, alkylated imidazole, toluene, reflux | 70-85 |
| Imidazole Coupling (Method 2) | Imidazolyl-acridine, benzyl/phenacyl halide, MeCN, reflux | 85-95 |
This table is based on data from research on the synthesis of acridine-based imidazolium salts. rsc.org
Spectroscopic and Photophysical Characterization in Research
Fundamental Spectroscopic Investigations
The interaction of acridine (B1665455) red 3B free base with light is fundamental to its application and is characterized by its absorption and emission profiles, quantum efficiency, energy loss upon emission, and the lifetime of its excited state.
Absorption and Emission Spectral Profile Analysis
Acridine red 3B free base exhibits distinct absorption and emission spectra that are influenced by the surrounding solvent environment. The absorption spectrum is characterized by a prominent band in the visible region, which is attributed to a π-π* electronic transition within the conjugated system of the acridine core. In ethanol (B145695), acridine red shows an absorption maximum (λ_abs) at approximately 555 nm.
The fluorescence emission spectrum is a mirror image of the absorption band and is red-shifted. In ethanol, the emission maximum (λ_em) is observed at around 575 nm. The shape and position of these spectral bands are sensitive to the solvent, a phenomenon known as solvatochromism. For the parent compound, acridine, a noticeable shift in both absorption and emission maxima is observed across solvents of varying polarities, indicating a change in the energy levels of the ground and excited states.
| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) |
|---|---|---|
| Acridine Red in Ethanol | 555 | 575 |
| Acridine in Carbon Tetrachloride | 386 | 575 |
| Acridine in Dichloromethane | 390 | 576 |
| Acridine in Propan-2-ol | 388 | 569 |
| Acridine in Ethanol | 389 | 571 |
| Acridine in Methanol | 389 | 585 |
| Acridine in Acetonitrile (B52724) | 385 | 571 |
| Acridine in N,N-Dimethylformamide | 391 | 581 |
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is highly dependent on the molecular structure and the solvent environment. For acridine red, the quantum yield in ethanol is noted to be lower than when it is incorporated into a solid matrix like polymethyl methacrylate (PMMA), where it approaches unity. This suggests that in solution, non-radiative decay pathways, such as internal conversion facilitated by molecular vibrations and rotations, are more prevalent.
The parent compound, acridine, also demonstrates a strong dependence of its quantum yield on the solvent, with values varying significantly between polar and non-polar environments.
| Compound/Solvent | Fluorescence Quantum Yield (Φ_f) |
|---|---|
| Acridine Red in PMMA | ~1.0 |
| Acridine in Carbon Tetrachloride | 0.28 |
| Acridine in Dichloromethane | 0.32 |
| Acridine in Propan-2-ol | 0.43 |
| Acridine in Ethanol | 0.45 |
| Acridine in Methanol | 0.73 |
| Acridine in Acetonitrile | 0.29 |
| Acridine in N,N-Dimethylformamide | 0.21 |
Stokes Shift Analysis and its Mechanistic Implications
The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and fluorescence spectra. It represents the energy lost as the excited molecule relaxes to its lowest vibrational level before emitting a photon. This energy loss is often dissipated as heat to the surrounding solvent molecules.
For acridine red in ethanol, the Stokes shift can be calculated from its absorption and emission maxima. A larger Stokes shift is generally observed in more polar solvents for acridine dyes. This is because polar solvent molecules reorient around the dye molecule in the excited state, which has a different dipole moment than the ground state. This reorientation lowers the energy of the excited state, leading to a larger energy gap for emission compared to absorption. The magnitude of the Stokes shift provides insights into the extent of solvent relaxation and the change in the electronic distribution of the molecule upon excitation.
| Compound/Solvent | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|
| Acridine Red in Ethanol | 20 | 648 |
| Acridine in Carbon Tetrachloride | 189 | 8593 |
| Acridine in Dichloromethane | 186 | 8320 |
| Acridine in Propan-2-ol | 181 | 8222 |
| Acridine in Ethanol | 182 | 8188 |
| Acridine in Methanol | 196 | 8661 |
| Acridine in Acetonitrile | 186 | 8419 |
| Acridine in N,N-Dimethylformamide | 190 | 8370 |
Lifetime Measurements and Excited State Dynamics
The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the rate of both radiative and non-radiative decay processes. For acridine red in ethanol, a fluorescence lifetime of 3.87 nanoseconds has been reported.
The lifetime of acridine dyes is significantly influenced by the solvent. For instance, the fluorescence lifetime of the parent acridine molecule is considerably shorter in ethanol (0.4 ns) compared to water (11.5 ns). This drastic difference highlights the role of solvent-solute interactions in dictating the excited-state dynamics. In alcoholic solvents, preferential solvation of the acridine molecule can occur, leading to faster non-radiative decay and a shorter lifetime. These measurements are crucial for understanding the kinetics of the excited state and for applications such as fluorescence lifetime imaging.
| Compound/Solvent | Fluorescence Lifetime (τ_f) (ns) |
|---|---|
| Acridine Red in Ethanol | 3.87 |
| Acridine in Water | 11.5 |
| Acridine in Ethanol | 0.4 |
Environmental and Structural Influences on Photophysical Properties
The photophysical properties of this compound are not intrinsic but are modulated by its immediate environment and any structural modifications.
Solvatochromic Effects and Polarity Sensitivity
Solvatochromism refers to the change in the color of a solution of a dye with a change in the solvent polarity. Acridine dyes, including this compound, exhibit positive solvatochromism, meaning their emission spectra shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases.
This effect arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. The excited state of many acridine dyes is more polar than the ground state. In a polar solvent, the solvent molecules rearrange around the excited dye molecule in a process called solvent relaxation. This lowers the energy of the excited state more than the ground state, resulting in a smaller energy gap for fluorescence and thus a red-shifted emission. The analysis of absorption and emission maxima in a range of solvents with varying polarities allows for a quantitative understanding of this phenomenon and can be used to probe the polarity of microenvironments. The data for the parent acridine molecule in the table under section 3.1.1 clearly demonstrates this trend.
pH-Dependent Spectroscopic Behavior
The absorption and fluorescence characteristics of many acridine derivatives are highly sensitive to the pH of their environment. quora.com This pH dependency arises from the protonation state of the nitrogen atom within the acridine ring. nih.gov In acidic conditions, the nitrogen atom can become protonated, leading to changes in the electronic distribution within the molecule. This, in turn, affects the energy levels of the ground and excited states, resulting in shifts in the absorption and emission spectra. nih.gov
For instance, studies on the parent compound, acridine, have shown a significant change in fluorescence lifetime with varying pH. researchgate.net While specific studies detailing the pH-dependent spectroscopic behavior of this compound are not extensively available, the general behavior of acridine dyes suggests that its fluorescence intensity and emission wavelength would be altered by changes in pH. ajgreenchem.com This is a common phenomenon observed in fluorescent dyes where protonation or deprotonation can either enhance or quench fluorescence, or cause a shift in the emission maximum. quora.com For example, in acidic solutions, the protonated form of an acridine dye may exhibit different spectral properties compared to its neutral form in alkaline solutions. nih.gov The weakly basic nature of acridine orange, a related dye, allows it to readily diffuse across cell membranes and accumulate in acidic compartments, where its fluorescence properties are altered. aatbio.com
Influence of Substituents on Optical Properties
The optical properties of this compound are significantly influenced by its substituent groups: the two amino groups and the phenyl group. These substituents can alter the electronic structure of the acridine core, thereby affecting its absorption and fluorescence characteristics. scispace.com
The amino groups act as electron-donating groups, which generally lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. scispace.com This is due to the delocalization of the lone pair of electrons on the nitrogen atoms into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
The following table summarizes the fluorescence quantum yields (Φf) and lifetimes (τf) of Acridine Red in various solvents, illustrating the influence of the solvent environment on its optical properties.
| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
|---|---|---|
| Water | 0.33 | 1.80 |
| Ethanol | 0.78 | 3.52 |
| Methanol | 0.69 | 3.15 |
| Acetonitrile | 0.55 | 2.78 |
Advanced Spectroscopic Techniques in Acridine Research
To gain deeper insights into the structure, dynamics, and interactions of acridine dyes like this compound, researchers employ a range of advanced spectroscopic techniques.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules. By measuring the decay of fluorescence intensity over time (typically on the nanosecond timescale), one can determine the fluorescence lifetime (τf) of a molecule. nih.gov This lifetime is a characteristic property that can be influenced by various factors, including the molecular structure, the solvent environment, and interactions with other molecules. nih.gov
For acridine dyes, time-resolved fluorescence studies, often using techniques like time-correlated single photon counting (TCSPC), provide valuable information about the rates of radiative and non-radiative decay processes. nih.gov For example, in the comparative study of acridine red, pyronin Y, and pyronin B, TCSPC was used to measure their fluorescence lifetimes in different solvents. nih.gov The results showed that acridine red has a significantly longer lifetime than the other two dyes, which was attributed to the influence of the N-alkyl groups on the rate of internal conversion. nih.gov
Circular Dichroism Spectroscopy (where applicable for chiral derivatives or interactions)
Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules. While this compound itself is an achiral molecule, it can exhibit an induced circular dichroism (ICD) signal when it interacts with a chiral environment, such as binding to DNA. nih.govresearchgate.net
When an achiral dye like an acridine derivative binds to the chiral DNA double helix, the electronic transitions of the dye are perturbed by the chiral surroundings, leading to a non-zero CD signal in the absorption region of the dye. researchgate.net The shape and intensity of the ICD spectrum can provide valuable information about the binding mode of the dye to DNA, such as whether it is intercalating between the base pairs or binding to the groove of the helix. nih.gov For instance, weak ICD signals are often consistent with an intercalative binding mode. researchgate.net
Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Interaction Mechanisms
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. hyphadiscovery.comnih.gov Through various NMR experiments, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, it is possible to determine the precise connectivity of atoms within a molecule and to confirm its chemical structure. hyphadiscovery.com
Interactions with Biomolecules: Mechanisms and Research Methodologies
Nucleic Acid Interactions and Mechanistic Studies
The interaction of acridine (B1665455) derivatives with nucleic acids is a well-documented phenomenon, with intercalation being a primary mode of binding. smolecule.comwikipedia.org This involves the insertion of the planar acridine ring between the base pairs of the DNA double helix. nih.govmdpi.com
DNA Intercalation Mechanisms and Binding Affinity
Acridine red 3B and its derivatives are known to bind to DNA primarily through intercalation. smolecule.comwikipedia.org This process involves the stacking of the aromatic acridine chromophore between the base pairs of the DNA helix. nih.govpnas.org The biological activity of many acridine derivatives is attributed to this ability to intercalate, which can lead to interactions with enzymes such as topoisomerases I and II. nih.gov
The strength of this interaction, or binding affinity, is a critical parameter in understanding the biological effects of these compounds. While specific binding constants for acridine red 3B free base are not extensively reported in the provided search results, studies on related acridine derivatives provide insight into the range of these values. For instance, various acridine derivatives have shown DNA binding constants (K_b) ranging from 1.74 × 10⁴ M⁻¹ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for calf thymus DNA (ctDNA). mdpi.com Another study on acridine N-acylhydrazone derivatives reported K_b values up to 3.18 × 10³ M⁻¹. nih.govmdpi.com These binding constants are typically determined through spectrophotometric titrations. mdpi.com
| Acridine Derivative Class | Reported Binding Constant (K_b) Range | Reference |
| Acridine-thiosemicarbazone derivatives | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | mdpi.com |
| Acridine N-acylhydrazone derivatives | up to 3.18 × 10³ M⁻¹ | nih.govmdpi.com |
| 3,6-bis(3-alkylguanidino)acridines | 1.25 × 10⁵ to 5.26 × 10⁵ M⁻¹ | mdpi.com |
RNA Binding Specificity and Applications
Acridine dyes, including acridine red 3B, are also known to interact with RNA. wikipedia.orgwikipedia.org Acridine red 3B has been specifically mentioned for its use in staining RNA, often in conjunction with other dyes like malachite green. stainsfile.comnih.govchemicalbook.comebi.ac.uk The closely related dye, acridine orange, exhibits differential fluorescence when bound to DNA (green emission) versus RNA (red emission), a property exploited in cell biology to distinguish between these nucleic acids. wikipedia.orgnih.gov This differential staining is attributed to intercalation in DNA and electrostatic interactions and stacking in RNA. wikipedia.org
The ability of acridine red 3B to stain RNA suggests a binding interaction, though the specificity and mechanism are not as extensively detailed as for DNA in the provided search results. The interaction with RNA is significant as it can influence protein synthesis and other cellular processes.
Spectroscopic Signatures of Nucleic Acid Complex Formation (e.g., hypochromicity, spectral shifts)
The formation of a complex between acridine derivatives and nucleic acids is accompanied by distinct changes in the compound's absorption spectrum. A key signature of intercalation is hypochromicity, which is a decrease in the molar absorptivity of the acridine chromophore. nih.govmdpi.com This phenomenon arises from the coupling of the π-orbitals of the intercalated compound with those of the DNA base pairs. mdpi.com
In addition to hypochromicity, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the maximum absorption wavelength is often observed. mdpi.comzenodo.org A red shift indicates that the acridine derivative is in a less polar environment, consistent with insertion into the hydrophobic interior of the DNA helix. rsc.org For example, studies on acridine derivatives have reported hypochromicity ranging from 16% to 51% and slight hypsochromic shifts upon binding to ctDNA. nih.gov Conversely, other acridine derivatives have shown significant hyperchromicity (an increase in absorbance) and a bathochromic shift. mdpi.com These spectral changes are crucial for confirming the interaction and can be used to calculate binding parameters. mdpi.compnas.org
Protein Interactions and Ligand-Protein Binding Studies
Beyond nucleic acids, acridine derivatives also interact with proteins, particularly serum albumins, which are major transport proteins in the blood.
Binding to Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)
Studies have investigated the interaction of acridine derivatives with both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). nih.govmdpi.comresearchgate.net These interactions are often studied using fluorescence quenching spectroscopy. The intrinsic fluorescence of serum albumins, primarily due to tryptophan and tyrosine residues, is quenched upon binding of a ligand like an acridine derivative. nih.govresearchgate.net
Research on novel acridine N-acylhydrazone derivatives has shown that they bind to HSA, causing a decrease in fluorescence intensity. nih.govmdpi.com This quenching can be accompanied by a blue shift in the emission maximum, suggesting that the microenvironment around the tryptophan residues becomes more hydrophobic upon ligand binding. nih.govresearchgate.net Thermodynamic analysis of these interactions can reveal the nature of the binding forces, such as hydrogen bonding and van der Waals forces. nih.gov The binding of acridine derivatives to serum albumins can also induce conformational changes in the protein. nih.govresearchgate.net The binding constant for the interaction of acridine with HSA has been determined to be 1.54 ± 0.20 x 10⁵ M⁻¹ at pH 7.4 and 20°C. researchgate.net
| Serum Albumin | Observed Interaction with Acridine Derivatives | Methodology | Reference |
| Bovine Serum Albumin (BSA) | Binding of acridinedione dye and antibiotics studied. | Fluorescence spectroscopy, molecular docking. | researchgate.netnih.gov |
| Human Serum Albumin (HSA) | Binding of acridine N-acylhydrazone derivatives, quenching of intrinsic fluorescence, blue shift in emission, conformational changes. | Fluorescence quenching spectroscopy, thermodynamic analysis. | nih.govmdpi.comresearchgate.net |
| Human Serum Albumin (HSA) | Equilibrium constant of acridine-albumin interaction determined. | Spectrophotometry. | researchgate.net |
Enzyme Inhibition Mechanisms and Kinetics (e.g., Cholinesterases, Topoisomerases)
The acridine scaffold is a well-known pharmacophore, and its derivatives have been extensively studied as enzyme inhibitors. The biological activity of these compounds is often attributed to the ability of the acridine moiety to interact with enzymes like topoisomerases or cholinesterases. nih.govresearchgate.net
Cholinesterases: Derivatives of acridine have been synthesized and evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov For instance, a series of novel cyclopentaquinoline derivatives incorporating 9-acridinecarboxylic acid demonstrated significant inhibitory activity against both enzymes. nih.gov One derivative, 3b, showed the highest inhibitory activity towards BuChE with a half-maximal inhibitory concentration (IC50) of 103.73 nM, while another derivative, 3f, was most potent against AChE with an IC50 of 113.34 nM. nih.gov Kinetic studies of these potent derivatives revealed a mixed-type inhibition mechanism for both AChE and BuChE. mdpi.com This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Molecular modeling studies further support that these compounds can interact with both the catalytic and peripheral anionic sites of the enzyme. hilarispublisher.com
Topoisomerases: Acridine derivatives are recognized for their role as topoisomerase inhibitors. nih.govresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. The planar acridine ring can intercalate between DNA base pairs, disrupting the normal function of topoisomerases. nih.govmdpi.com Novel acridine N-acylhydrazone derivatives have been synthesized and identified as potential dual inhibitors of human topoisomerase I (hTopo I) and topoisomerase II (hTopo II). nih.govresearchgate.net Similarly, acriflavine, an acridine derivative, has been shown to inhibit topoisomerases, which may contribute to its observed physiological effects on endothelial cells. nih.gov The inhibition of these enzymes by acridine compounds often leads to cytotoxic effects, which is a basis for their investigation as potential anticancer agents. mdpi.commolbiolcell.org
Spectroscopic Analysis of Protein-Ligand Complexation
Spectroscopic techniques, particularly fluorescence and UV-visible absorption spectroscopy, are powerful tools for elucidating the interactions between acridine derivatives and proteins, such as human serum albumin (HSA). nih.gov These studies provide insights into binding mechanisms, binding constants, and the nature of the binding forces.
The interaction of acridine N-acylhydrazone derivatives with HSA has been investigated using fluorescence quenching methods. nih.gov The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is quenched upon the addition of the acridine derivatives. nih.govmdpi.com This quenching can occur through either a dynamic (collisional) or static (complex formation) mechanism. By analyzing the fluorescence data at different temperatures, the quenching mechanism can be determined. For several acridine derivatives, the binding constants (Kb) were found to decrease with increasing temperature, indicating a static quenching mechanism, where a stable complex is formed between the acridine derivative and HSA in the ground state. nih.gov
The thermodynamic parameters of the binding interaction, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be calculated from the temperature-dependent binding constants. mdpi.com For some acridine-HSA complexes, both ΔH and ΔS were found to be negative, suggesting that van der Waals forces and hydrogen bonding are the primary forces driving the interaction. nih.gov In other cases, positive ΔH and ΔS values indicated that hydrophobic interactions were the main driving force. nih.gov
Synchronous fluorescence spectroscopy can provide information about the microenvironment around the protein's fluorophores (tryptophan and tyrosine residues) upon ligand binding. mdpi.com A blue shift in the emission maximum suggests an increase in the hydrophobicity of the microenvironment around the tryptophan residues, while a red shift indicates increased polarity. nih.gov Competitive binding studies using site-specific markers, such as warfarin (B611796) (for site I) and ibuprofen (B1674241) (for site II), have been used to identify the binding location of acridine derivatives on HSA. nih.gov A decrease in the binding constant in the presence of warfarin suggests that the acridine derivative binds to Sudlow's site I of HSA. nih.gov
| Acridine Derivative | Binding Constant (Kb) (M-1) | Number of Binding Sites (n) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Primary Binding Forces |
|---|---|---|---|---|---|---|
| Derivative 3a | 2.54 M-1 (in presence of warfarin) | ~1 | Negative | Negative | Negative | van der Waals, Hydrogen Bonding |
| Derivative 3b | Data not available | ~1 | Negative | Negative | Negative | van der Waals, Hydrogen Bonding |
| Derivative 3c | Increases with temperature | Increases with temperature | Negative | Positive | Positive | Hydrophobic Interactions |
| Derivative 3d | Data not available | ~1 | Negative | Negative | Negative | van der Waals, Hydrogen Bonding |
Interactions with Other Biologically Relevant Species
Beyond enzymes and proteins, acridine derivatives have been designed to interact selectively with other small but biologically important molecules, such as anions and carbohydrates.
Acridine-based chemosensors have been developed for the selective detection of anions, with a particular focus on the fluoride (B91410) ion (F⁻). royalsocietypublishing.orgrsc.org The high electronegativity and basicity of fluoride make it a target for sensor design. rsc.org These sensors often operate on a "turn-on" fluorescence mechanism, where the interaction with fluoride induces a significant increase in fluorescence intensity. royalsocietypublishing.orgroyalsocietypublishing.org
One common sensing mechanism involves the deprotonation of an acidic N-H group on the acridine derivative by the highly basic fluoride ion. rsc.org This deprotonation alters the electronic properties of the molecule, leading to a change in its absorption and emission spectra, often visible as a color change from colorless or yellow to reddish-brown or dark brown. rsc.orgnih.gov For example, acridine(1,8)diones and acridine-based thiosemicarbazones have been shown to be highly selective chemosensors for fluoride. royalsocietypublishing.orgrsc.org The addition of fluoride causes a decrease in the intensity of the original absorption bands and the appearance of a new, red-shifted band, indicating the formation of a new species. nih.gov These sensors exhibit high selectivity for fluoride over other common anions such as Cl⁻, Br⁻, I⁻, AcO⁻, HSO₄⁻, and CN⁻. royalsocietypublishing.orgresearchgate.netresearchgate.net
Another strategy for fluoride sensing involves the cleavage of a silicon-oxygen (Si-O) bond in a silyl-ether-functionalized acridine probe. The high affinity of fluoride for silicon drives this reaction, releasing the fluorescent acridine dye and causing a "turn-on" response.
The interaction and selectivity of these sensors have been studied using various spectroscopic techniques, including UV-visible absorption, fluorescence, and ¹H NMR spectroscopy, as well as computational methods like Density Functional Theory (DFT). royalsocietypublishing.orgnih.gov
| Sensor Type | Sensing Mechanism | Response Type | Selectivity | Detection Limit |
|---|---|---|---|---|
| Acridine-thiosemicarbazone | Deprotonation of N-H | Colorimetric and "Turn-on" Fluorescence | High for F⁻ over Cl⁻, Br⁻, I⁻, AcO⁻, HSO₄⁻, CN⁻ | Not specified in provided text |
| Acridine(1,8)dione | Deprotonation of N-H | Colorimetric (Colorless to Yellow) | High for F⁻ over other anions | Not specified in provided text |
| Acridinium Borane | Fluoride binding to boron | Colorimetric (Yellow to Orange) | High for F⁻ | Not specified in provided text |
The recognition of carbohydrates and glycans is crucial for understanding many biological processes, as cell surface glycans play key roles in cell-cell interactions, pathogen infection, and cancer metastasis. rsc.orgnih.gov Acridine derivatives functionalized with boronic acid have emerged as effective fluorescent sensors for carbohydrates. nih.gov
The sensing mechanism is based on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in many carbohydrates. rsc.orgfrontiersin.org This interaction forms a stable five- or six-membered cyclic boronate ester. The formation of this complex alters the electronic environment of the acridine fluorophore, leading to a change in its fluorescence properties, which can be a quenching or enhancement of the signal. frontiersin.org
The selectivity of these boronic acid-based sensors can be tuned by modifying the structure of the acridine scaffold and the substitution on the boronic acid. For example, the introduction of electron-withdrawing groups can lower the pKa of the boronic acid, enabling it to bind sugars at physiological pH. frontiersin.org These sensors have been used to differentiate various monosaccharides and to label and image glycans on the surface of cancer cells. nih.govacs.org
Applications in Advanced Research Methodologies
Fluorescent Probes and Biological Imaging Techniques
Acridine (B1665455) dyes are widely employed as fluorescent probes in biological imaging. Their utility stems from their capacity to permeate cell membranes and exhibit distinct spectral properties upon interaction with specific cellular components or in response to particular physicochemical environments.
Acridine-based dyes are extensively used for staining and visualizing various components within living and fixed cells. Acridine Orange, a related metachromatic dye, is particularly well-studied for this purpose. It is cell-permeable and can stain both living and dead cells. biocompare.com Its fluorescence emission is dependent on the target molecule and local concentration. When it binds to double-stranded DNA, it intercalates and emits green fluorescence, which is useful for visualizing the nucleus. biocompare.com
Conversely, in acidic compartments such as lysosomes and endosomes, Acridine Orange becomes protonated and aggregates, leading to a shift in its fluorescence emission to red. biocompare.commdpi.com This property makes it an excellent marker for acidic vesicular organelles (AVOs). mdpi.com This differential staining capability allows researchers to distinguish the nucleus from acidic organelles like lysosomes within the same cell using a single dye. biocompare.com While Acridine Orange is more commonly cited for these specific applications, Acridine Red is also recognized for its use in cell imaging and its ability to bind to nucleic acids, enabling the visualization of cell nuclei and other structures. smolecule.com The development of new fluorescent probes based on different scaffolds also allows for specific targeting of organelles like lysosomes for high-resolution imaging. nih.gov
The intracellular environment is dynamic, and parameters like polarity and viscosity play crucial roles in cellular processes. researchgate.netacs.org Abnormalities in intracellular viscosity, for instance, have been associated with various diseases, including cancer and neurodegenerative disorders. acs.org Fluorescent probes derived from acridine have been developed to monitor these important parameters in real-time within living cells.
Researchers have synthesized polarity-sensitive and viscosity-sensitive probes by reacting 9-acridine carboxaldehyde with different cyano compounds. researchgate.net
An acridine-dicyanoisophorone-based probe demonstrated sensitivity to solvent polarity, with its fluorescence intensity increasing 38-fold as polarity increased. researchgate.net
An acridine-tricyanodihydrofuran-based probe showed a 5.6-fold enhancement in fluorescence intensity as solution viscosity increased. researchgate.net
Another study detailed a fluorescent probe, V-P1, that showed high sensitivity to viscosity changes in both the cytoplasm and the nucleus. chinesechemsoc.org This probe was successfully used to monitor viscosity fluctuations in response to various stimuli, such as temperature changes and the induction of apoptosis. chinesechemsoc.org These acridine-based molecular rotors work by exhibiting changes in fluorescence based on the restriction of intramolecular rotation, which is influenced by the viscosity of the surrounding medium. acs.org
Image-based profiling is a powerful technique that extracts quantitative data from microscopy images to identify similarities and differences among samples based on their morphological features. nih.gov While the standard "Cell Painting" assay is a robust method for morphological profiling, it requires cell fixation. nih.govnih.gov
Following the redistribution of acidic vesicles in cells treated with inhibitors. molbiolcell.orgresearchgate.net
Identifying subtle cellular changes induced by nanoparticles that are not detectable by conventional methods. nih.govmolbiolcell.org
Assessing dose-response relationships and creating profiles to cluster drugs that cause liver injury. nih.govmolbiolcell.org
Recent studies have highlighted the utility of live-cell dyes like Acridine Orange to capture phenotypic changes over time, demonstrating the growing interest in dynamic image-based profiling. biorxiv.org
Autophagy is a fundamental cellular recycling process that involves the degradation of cellular components within lysosomes. nih.gov Acridine stains, particularly Acridine Orange, are reliable and widely used tools for monitoring autophagy. researchgate.netbiologists.com Acridine Orange is a weak base that can freely cross biological membranes and accumulates in its protonated form within AVOs, such as autolysosomes, which are hallmarks of late-stage autophagy. nih.govresearchgate.net
At high concentrations within these acidic organelles, the dye forms aggregates that emit red fluorescence, whereas it emits green fluorescence in the cytoplasm and nucleus. researchgate.netbiologists.com This metachromatic shift allows for the quantification of autophagy by measuring the increase in red fluorescence intensity. nih.gov This method can be applied in various techniques:
Fluorescence Microscopy: Visualizes the formation of red fluorescent AVOs in cells undergoing autophagy. researchgate.netresearchgate.net
Flow Cytometry: Quantifies the percentage of cells with AVOs or measures the red-to-green fluorescence intensity ratio (R/GFIR) for a more precise assessment of autophagic activity. researchgate.netbiologists.com
High-Throughput Image Cytometry: Enables an objective, reliable, and high-throughput method for studying both basal autophagy and autophagic flux. nih.govtandfonline.com
Studies have shown that results from Acridine Orange staining correlate well with other common methods for measuring autophagy, such as the analysis of GFP-LC3 puncta and LC3 protein conversion. biologists.com
Chemosensing and Biosensing Applications
The development of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species, is a significant area of analytical chemistry. The inherent fluorescence of the acridine scaffold makes it an excellent platform for designing such sensors.
Acridine derivatives have been successfully engineered to act as selective chemosensors for various anions, which are crucial in many biological and environmental systems. royalsocietypublishing.org Researchers have synthesized a range of acridine-based compounds that exhibit changes in their optical properties, such as color or fluorescence intensity, upon binding to specific anions.
A prominent class of these sensors is based on the acridinedione scaffold. These have been shown to be highly selective for certain anions. researchgate.netrsc.org For example, one study reported an acridinedione derivative functionalized with a thiourea (B124793) receptor that could selectively sense acetate (B1210297) (AcO⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and fluoride (B91410) (F⁻) over other anions in acetonitrile (B52724) through a change in its fluorescence. nih.gov The sensing mechanism involves the modulation of a photoinduced electron transfer (PET) process upon anion binding. nih.gov Other research has focused on developing acridinedione-based chemosensors that are highly selective for only fluoride ions, with detection occurring through a visible color change from colorless to yellow. researchgate.netrsc.org
Another approach involves linking acridine with a thiosemicarbazide (B42300) moiety. royalsocietypublishing.org These novel compounds act as selective "turn-on" fluorescent chemosensors for fluoride anions, showing no significant response to a variety of other common anions. royalsocietypublishing.org The binding of the fluoride ion to the sensor molecule induces a distinct color change and a measurable fluorescence response. royalsocietypublishing.org
| Acridine-Based Sensor Type | Target Anion(s) | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|---|
| Acridinedione with Thiourea Receptor | AcO⁻, H₂PO₄⁻, F⁻ | Photoinduced Electron Transfer (PET) | Fluorescence Change | nih.gov |
| Phenyl Acridine(1,8)diones | F⁻ | Proton Abstraction | Colorimetric (Colorless to Yellow) & Fluorescence Change | researchgate.netrsc.org |
| Thiosemicarbazide-linked Acridines | F⁻ | Anion Binding | Colorimetric & "Turn-on" Fluorescence | royalsocietypublishing.org |
Sensing Mechanisms via Spectroscopic Changes (UV-Vis, Fluorescence, NMR)
Acridine Red 3B and its derivatives are extensively used as molecular probes and chemosensors, where the presence of a target analyte induces measurable changes in their spectroscopic properties. The primary mechanisms involve alterations in UV-Visible (UV-Vis) absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) signals upon interaction with the target.
UV-Visible and Fluorescence Spectroscopy
The interaction of acridine-based sensors with analytes can lead to significant changes in their electronic structure, which is reflected in their UV-Vis and fluorescence spectra. These changes can manifest as a shift in the wavelength of maximum absorbance or emission (bathochromic/red-shift or hypsochromic/blue-shift), an increase (turn-on) or decrease (turn-off/quenching) in fluorescence intensity, or the appearance of new spectral bands.
Research has demonstrated these effects in various contexts:
Host-Guest Complexation: In studies involving the binding of Acridine Red with host molecules like β-cyclodextrin dimers, the formation of an inclusion complex was confirmed by a gradual increase in the fluorescence intensity of the dye upon addition of the host. nankai.edu.cn This indicates that the dye molecule experiences a change in its microenvironment upon being included in the cyclodextrin (B1172386) cavity. nankai.edu.cn
Anion Sensing: Acridine-based receptors have been designed for the selective detection of specific anions. For instance, a sensor for fluoride ions (F⁻) showed a decrease in absorption intensity at 320, 415, and 480 nm, accompanied by the emergence of a new, red-shifted band at 550 nm upon interaction with fluoride. royalsocietypublishing.org In another study, an acridine-based probe designed to detect the hypochlorite (B82951) ion (ClO⁻) exhibited a prominent decrease in its strong fluorescence emission at 455 nm exclusively in the presence of ClO⁻. mdpi.com This fluorescence quenching was coupled with a reduction in UV-vis absorbance bands at 260 nm and 400 nm. mdpi.com
Biomolecule Detection: The conjugation of red-emitting acridine dyes to biomolecules like glycans has been shown to induce a bathochromic shift of 11–13 nm in their emission spectra. nih.gov This spectral shift allows for the fluorescent detection and analysis of the labeled biomolecules. nih.gov
These spectroscopic responses form the basis of quantitative detection methods, where the magnitude of the spectral change correlates with the concentration of the analyte.
Table 1: Examples of Spectroscopic Changes in Acridine-Based Sensors
| Sensor Base | Analyte | Spectroscopic Method | Observed Change | Reference |
| Acridine Red | β-cyclodextrin dimer | Fluorescence | Gradual increase in intensity | nankai.edu.cn |
| Acridine-thiosemicarbazone | Fluoride (F⁻) | UV-Vis | Decrease at 320, 415, 480 nm; New band at 550 nm | royalsocietypublishing.org |
| Acridine-benzhydryl isothiocyanate | Hypochlorite (ClO⁻) | Fluorescence | Quenching of emission at 455 nm | mdpi.com |
| 9-Aminoacridine (B1665356) derivative | Glycan (conjugation) | Fluorescence | Bathochromic (red) shift of 11-13 nm in emission | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool to elucidate the precise mechanism of interaction between an acridine-based sensor and its target at the atomic level. ¹H-NMR titration is a common technique used to monitor the chemical environment of specific protons on the sensor molecule as the analyte is added.
For example, in the development of acridine-based chemosensors for fluoride ions, ¹H-NMR titration was used to confirm the sensing mechanism. Upon the gradual addition of fluoride to a solution of the receptor, a significant decrease in the intensity of signals corresponding to the N-H protons of the sensor was observed. royalsocietypublishing.org The eventual disappearance of these proton signals after adding a sufficient quantity of fluoride provided direct evidence of a deprotonation event or strong hydrogen bonding interaction, confirming that the N-H group was the binding site. royalsocietypublishing.orgrsc.org This use of NMR is crucial for verifying that a designed sensor interacts with its target as intended. royalsocietypublishing.org
Other Research Applications
Beyond sensing, the acridine scaffold is explored in other areas of chemical and materials science research.
Role in Photocatalysis and Organic Synthesis Research
While the broader class of acridine compounds has been investigated for photocatalytic applications, specific research detailing the use of Acridine Red 3B free base as a photocatalyst in organic synthesis is not prevalent in the reviewed literature. However, related compounds, such as 9-phenyl-acridine-1,8-diones, have been utilized as photosensitizers and photoinitiators in polymerization reactions. rsc.org These applications leverage the ability of the acridine core to absorb light and initiate chemical transformations, a principle central to photocatalysis. rsc.org
Exploration as Corrosion Inhibitors in Material Science Research
The potential of acridine derivatives as corrosion inhibitors for metals has been a subject of research. researchgate.net These compounds typically function by adsorbing onto the metal surface, forming a protective layer that shields it from the corrosive environment. However, research has primarily focused on the general acridine class or other specific derivatives like acridine orange. While the fundamental properties of the acridine structure suggest potential for this application, specific studies exploring this compound as a corrosion inhibitor were not identified in the course of this review. The exploration of acridines as eco-friendly corrosion inhibitors remains an area of interest. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the ground-state geometry and various electronic properties of compounds like acridine (B1665455) red 3B free base.
Structural Properties: DFT calculations begin with geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This provides precise information on bond lengths, bond angles, and dihedral angles. For acridine-based compounds, theoretical geometries calculated in the gas phase have shown good agreement with experimental data obtained from X-ray crystallography in the solid state, with minor deviations attributed to intermolecular interactions in the crystal lattice.
Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic descriptors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited. For many acridine derivatives, DFT calculations have been employed to evaluate these frontier molecular orbitals to understand their reactivity and stability.
Other calculated properties include the molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-poor regions of a molecule. These maps are valuable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.
Table 1: Representative DFT-Calculated Properties for Acridine-Type Molecules
| Calculated Property | Significance | Typical Application for Acridine Derivatives |
|---|---|---|
| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. | Comparison with experimental X-ray data; provides a basis for further calculations. |
| HOMO Energy | Indicates electron-donating ability. | Predicting reactivity and involvement in charge-transfer processes. |
| LUMO Energy | Indicates electron-accepting ability. | Predicting reactivity and electron-accepting sites. |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transition energy. | Assessing stability and predicting the energy of the first electronic excitation. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Predicting sites for intermolecular interactions, such as hydrogen bonding or interaction with biological targets. |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. This is essential for understanding the photophysical behavior of fluorescent dyes like acridine red 3B, including how they absorb and emit light.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry. These calculated energies can be directly compared to the absorption maxima (λmax) observed in experimental UV-Vis absorption spectra. scirp.org For acridine-based dyes, TD-DFT has been successfully used to predict absorption spectra, often employing specific functionals like CAM-B3LYP, which are well-suited for describing charge-transfer excitations common in these molecules. nih.gov
Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state. chemicalpapers.com The energy difference between the optimized excited state and the ground state corresponds to the emission energy, providing an estimate of the fluorescence maximum. The difference between the absorption and emission energies is the Stokes shift, another important photophysical parameter.
Calculations also yield the oscillator strength for each electronic transition, which is a measure of the transition's probability. semanticscholar.org Transitions with high oscillator strength are "allowed" and correspond to strong absorption bands, while those with low or zero oscillator strength are "forbidden" and result in weak or absent bands. semanticscholar.org TD-DFT can also elucidate the nature of the excited state, for instance, by identifying it as a locally-excited (LE) state or an intramolecular charge-transfer (ICT) state, which is crucial for designing molecules with specific photophysical properties like thermally activated delayed fluorescence (TADF). scirp.orgresearchgate.net
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
The biological applications of acridine dyes are often linked to their ability to bind to macromolecules like DNA and proteins. plos.org Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model and analyze these interactions.
Molecular Docking: Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., acridine red 3B) when bound to a second molecule (the receptor, e.g., a DNA double helix or a protein binding pocket) to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity.
For acridine derivatives, docking studies have been instrumental in understanding their mechanism of action. aip.orgajsp.net Calculations can reveal whether the dye binds to DNA via intercalation (sliding between base pairs) or groove binding. mdpi.com The output includes a binding energy or docking score, which quantifies the strength of the interaction, and a detailed view of the non-covalent interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) that stabilize the complex. researchgate.netmdpi.com For example, docking studies have been used to investigate the binding of acridine derivatives to targets like Human Serum Albumin (HSA) and the enzyme butyrylcholinesterase. aip.orgajsp.net
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations simulate the movement of atoms in the complex over time. This provides a dynamic view of the interaction, allowing researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the receptor upon binding, and calculate binding free energies with higher accuracy.
Table 2: Information Gained from Molecular Docking of Acridine Derivatives
| Parameter/Result | Description | Example Application |
|---|---|---|
| Binding Affinity (Score/Energy) | A quantitative estimate of the strength of the ligand-receptor interaction (e.g., in kcal/mol). | Ranking different acridine derivatives by their predicted binding strength to a DNA sequence. researchgate.netmdpi.com |
| Binding Mode/Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | Visualizing whether an acridine dye intercalates into DNA or binds to its minor groove. mdpi.com |
| Intermolecular Interactions | Identification of specific non-covalent bonds (H-bonds, π-stacking) stabilizing the complex. | Understanding which functional groups on the acridine molecule are key for binding to amino acid residues in a protein. researchgate.net |
| Binding Site Identification | Prediction of the specific location on the protein or DNA where the dye binds. | Identifying that an acridine derivative binds to Sudlow's site I of Human Serum Albumin. aip.org |
Proton Transfer Mechanisms in Sensing Applications
Acridine-based compounds are often used as fluorescent chemosensors for detecting ions or small molecules. The sensing mechanism frequently involves a change in the photophysical properties of the dye upon interaction with the analyte. Computational methods, particularly DFT, are crucial for elucidating the precise mechanism of this change, which often involves proton transfer.
For example, acridine-based sensors for anions like fluoride (B91410) (F⁻) or hydroxide (B78521) (OH⁻) have been studied computationally. nih.gov DFT calculations can model the interaction between the sensor molecule and the anion. These calculations have revealed that the sensing mechanism can involve the abstraction of an acidic proton (e.g., from an N-H group on the acridine scaffold) by the basic anion. nih.govscialert.net This deprotonation event leads to a significant change in the electronic structure of the acridine dye, often enhancing an intramolecular charge-transfer (ICT) character. scialert.net This altered electronic structure results in a visible change, such as a shift in the absorption or fluorescence color, which is the basis of the sensing application. nih.govscialert.net By comparing the optimized structures and energies of the sensor, the analyte, and the resulting complex, researchers can confirm that proton transfer is the thermodynamically favorable process responsible for the observed signal.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. ceon.rs The goal is to develop a mathematical model that can predict the property of interest for new, untested compounds based solely on their chemical structure.
The process of building a QSPR/QSAR model involves several steps:
Data Set Compilation : A set of molecules with known experimental property values is collected. For acridines, this could be properties like DNA binding affinity, cytotoxicity (IC₅₀), or photophysical data like absorption maxima. chemicalpapers.comnih.gov
Descriptor Calculation : For each molecule, a large number of numerical "descriptors" are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex quantum chemical descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment). aip.org
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks), are used to build a mathematical equation that links a subset of the most relevant descriptors to the experimental property. chemicalpapers.comnih.gov
Validation : The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the properties of a separate set of compounds not used in model training). researchgate.net
For acridine derivatives, QSAR models have been developed to predict their antitumor activity, linking it to descriptors related to hydrophobicity and electronic effects. QSRR (Quantitative Structure-Retardation Relationship) models have been connected with QSAR to predict the DNA interaction of acridinones based on chromatographic data and structural parameters. chemicalpapers.com These models are powerful tools for rationally designing new acridine-based compounds with enhanced properties, whether for therapeutic or materials science applications, by predicting their characteristics before undertaking costly and time-consuming synthesis. scirp.org
Structure Activity Relationships Sar in Research Applications
Impact of Acridine (B1665455) Scaffold Modifications on Binding Affinity to Nucleic Acids
The interaction of acridine derivatives with nucleic acids is a cornerstone of their application. The planarity of the acridine ring system is the most critical feature, enabling it to insert between the base pairs of DNA, a process known as intercalation. mdpi.comresearchgate.net This interaction is a primary mode of action for their use as antitumor agents and fluorescent probes. ceon.rsontosight.ai However, modifications to the core scaffold and its substituents dramatically influence the strength and specificity of this binding.
Research has shown that the introduction of side chains, particularly those containing amino groups, significantly enhances DNA binding affinity. mdpi.com For instance, acridine-4-carboxamides are a well-studied class of DNA intercalators where modifications to the carboxamide side chain directly correlate with DNA binding kinetics and cytotoxicity. mdpi.comoup.com The length and composition of these side chains can be optimized; for example, neomycin-acridine conjugates with shorter linkers show better specificity for the HIV-1 Rev response element (RRE) in RNA, while those with longer linkers are preferred by duplex DNA. acs.org
Furthermore, substitutions on the acridine ring itself alter selectivity for different nucleic acid structures. While many acridines bind to standard duplex DNA, specific modifications can impart a preference for non-canonical structures like G-quadruplexes, which are found in telomeres and oncogene promoter regions. mdpi.comnih.gov For example, while acridine-9-carboxylic acid interacts primarily with duplex DNA, its methyl derivative shows an increased preference for triplex DNA structures. mdpi.com Similarly, certain 9-aminoacridine (B1665356) derivatives show selective binding and stabilization of G-quadruplex DNA. researchgate.net The use of multiple acridine units in a single molecule can lead to polyintercalation and enhanced binding affinity. researchgate.net
| Modification Type | Specific Example | Impact on Binding | Reference |
|---|---|---|---|
| Core Planarity | General acridine structure | Essential for intercalation between DNA/RNA base pairs. | mdpi.com |
| Side Chain Addition | Acridine-4-carboxamides | Side chains, especially with basic groups, enhance DNA binding affinity. | mdpi.comoup.com |
| Side Chain Length | Neomycin-acridine conjugates | Shorter linkers favor RNA RRE binding; longer linkers favor duplex DNA binding. | acs.org |
| Ring Substitution | 5-methylacridine derivatives | Methylation can alter selectivity, increasing affinity for triplex and quadruplex DNA. | mdpi.com |
| Oligomerization | Acridine dimers and trimers | Increases affinity for G-quadruplex structures. | nih.gov |
Influence of Substituents on Fluorescent Properties and Sensing Selectivity
Acridine derivatives are widely used as fluorescent dyes and probes due to their intrinsic fluorescence, which can be exquisitely tuned by substituents. rsc.orgnih.gov The position and electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the absorption and emission wavelengths, quantum yields, and Stokes shifts. researchgate.netacs.org
For example, the introduction of electron-donating groups can increase a compound's anticancer activity, possibly due to more effective interaction with DNA. rsc.org In the context of fluorescence, attaching different functional groups allows for the fine-tuning of optical properties. researchgate.net A study on 9-substituted-4,5-dimethoxyacridine derivatives showed that substituents at the 9-position significantly affect fluorescence, with some new compounds exhibiting extremely large Stokes shifts (over 15500 cm⁻¹), a desirable property for fluorescent probes to minimize self-quenching. researchgate.net
This tunability is crucial for developing selective sensors. Acridine-based probes have been designed to detect specific metal ions, anions, and changes in the cellular microenvironment. For instance, an acridine-terpyridyl ligand and its zinc-metalated complex display strong yellow luminescence, acting as a "turn-on" sensor for Zn²⁺ ions. researchgate.net This same complex can then detect Cd²⁺ ions, which cause a shift in the emission band. researchgate.net Similarly, acridine-based thiosemicarbazones have been developed as colorimetric and fluorescent chemosensors highly selective for fluoride (B91410) anions. royalsocietypublishing.org Other probes have been created to respond to changes in environmental polarity or viscosity; one acridine-dicyanoisophorone probe showed a 38-fold enhancement in fluorescence intensity as solvent polarity increased. rsc.org
| Substituent/Modification | Effect on Properties | Sensing Application | Reference |
|---|---|---|---|
| 9-position substituents (e.g., nitrile, azido) | Causes large Stokes shifts and alters quantum yield. | General fluorescent probes and indicators. | researchgate.net |
| Electron-withdrawing groups (e.g., nitro) | Can enhance acid catalysis in RNA activation probes. | RNA scission probes. | acs.org |
| Terpyridyl ligand | Forms a complex with Zn²⁺ leading to strong yellow fluorescence. | Selective "turn-on" sensor for Zn²⁺ and subsequent sensor for Cd²⁺. | researchgate.net |
| Thiosemicarbazone moiety | Enables selective colorimetric and fluorescent recognition of F⁻ anions. | Fluoride anion chemosensor. | royalsocietypublishing.org |
| Dicyanoisophorone group | Fluorescence intensity and wavelength are highly sensitive to solvent polarity. | Probes for monitoring intracellular polarity. | rsc.org |
| Triarylboron group | Creates a probe that changes emission from green to yellow upon F⁻ binding. | Ratiometric fluoride ion sensor. | mdpi.com |
Correlation Between Structural Features and Biological Interaction Mechanisms
The biological activity of acridine derivatives is not limited to DNA intercalation. Their structural features dictate a range of interaction mechanisms, including the inhibition of key enzymes like topoisomerases I and II, which are critical for DNA replication. ontosight.ai Many potent anticancer acridines, such as amsacrine (B1665488) (m-AMSA), function as topoisomerase poisons. rsc.org
The substitution pattern on the acridine ring is crucial for determining which enzyme is targeted and the potency of the inhibition. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a DNA-intercalating agent that inhibits both topoisomerase I and II. mdpi.com Structure-activity studies have revealed tight correlations between the ligand's structure, its DNA-binding kinetics, and its cytotoxicity. mdpi.com The presence of specific substituents can also lead to different mechanisms of cell death, including the induction of oxidative stress or the inhibition of metabolic pathways. rsc.org
| Structural Feature | Example Compound Class | Primary Biological Mechanism | Reference |
|---|---|---|---|
| Planar aromatic core | General acridines | DNA intercalation. | mdpi.com |
| 9-Anilinoacridine scaffold | Amsacrine (m-AMSA) | Inhibition of topoisomerase II. | rsc.org |
| Acridine-4-carboxamide | DACA | Dual inhibition of topoisomerase I and II. | mdpi.com |
| Substituents at position 9 | 3-nitroacridine derivatives | Crucial for both DNA-binding and anti-proliferative effects. | mdpi.com |
| Electron-donating group at C2 | 9-aminoacridine derivatives | Increased anticancer activity. | ceon.rs |
| Complex side chain at position 9 | Thio-linked triazole derivatives | Potential inhibition of topoisomerase enzymes. | ontosight.ai |
Design Principles for Enhanced Research Probe Performance
The collective knowledge from SAR studies has led to the formulation of clear design principles for creating acridine-based probes with enhanced performance. A primary goal is to improve specificity and affinity for the desired target while tuning the photophysical properties for the specific application.
Key design principles include:
Scaffold Modification for Stability and Affinity : Synthetic modifications at the 9-position of the acridine unit can improve the chemical stability of the resulting compounds compared to unsubstituted analogs. researchgate.net For applications requiring high DNA affinity, creating oligomers of acridine linked by flexible chains can enhance binding to targets like G-quadruplexes. nih.gov
Tuning Fluorescence for Advanced Imaging : For in-vivo imaging, shifting the absorption and emission wavelengths to the near-infrared (NIR) region is highly desirable to minimize autofluorescence and increase tissue penetration. This has been achieved by creating donor-acceptor-donor (D-A-D) structures using a 10-methylacridine acceptor, resulting in dyes with absorption maxima over 900 nm for applications like surface-enhanced Raman scattering (SERS) imaging. rsc.org
Incorporating Specific Recognition Moieties : To create selective sensors, the acridine fluorophore is often conjugated with a moiety that specifically binds the analyte of interest. Examples include linking acridine to terpyridine for Zn²⁺ sensing or to a triarylboron unit for fluoride detection. researchgate.netmdpi.com This modular design allows the fluorescent reporting unit to be paired with a wide variety of recognition elements. nih.gov
Exploiting Hybridized Excited States : In materials science, designing donor-acceptor compounds based on acridine can lead to materials with a hybridized local and charge-transfer (HLCT) state. This allows for both high photoluminescence efficiency and high exciton (B1674681) utilization, providing a strategy for developing high-performance organic light-emitting diodes (OLEDs). acs.org
Acid Catalysis Enhancement : For probes designed to catalyze reactions, such as RNA cleavage, substituents can be chosen to modulate the acidity of the acridine ring. Systematic evaluation showed that a 9-amino group is essential for modulating acidity, and an electron-withdrawing group at the 3-position further enhances this catalytic effect. acs.org
By applying these principles, researchers can rationally design novel acridine derivatives with tailored properties for a vast array of applications in biology, medicine, and materials science. researchgate.net
Historical Context and Evolution of Research Applications
Early Discoveries and Fundamental Characterization
The story of Acridine (B1665455) Red 3B free base is intrinsically linked to the broader history of synthetic dyes that began in the late 19th century. The parent compound, acridine, was first isolated from coal tar in the 1870s. This discovery paved the way for the synthesis of a wide array of acridine derivatives, which were initially valued for their properties as dyes for textiles and other materials.
Acridine Red 3B, also known by its Colour Index number C.I. 45000, belongs to the pyronin class of dyes. stainsfile.com While the exact date of its first synthesis is not prominently documented, it emerged from the period of intense exploration into synthetic organic chemistry. Fundamentally, it is a basic, cationic dye, a characteristic that would later define its utility in biological staining. Its chemical and physical properties were established through standard characterization methods of the era.
Fundamental Properties of Acridine Red 3B
| Property | Value | Citation |
|---|---|---|
| C.I. Number | 45000 | stainsfile.com |
| Empirical Formula | C₁₅H₁₅N₂OCl | stainsfile.com |
| Formula Weight | 274.76 | stainsfile.com |
| Class | Pyronin | stainsfile.com |
| Ionisation | Basic | stainsfile.com |
| Absorption Maximum (nm) | 547 | stainsfile.com |
| Aqueous Solubility | Soluble | stainsfile.com |
| Ethanol (B145695) Solubility | Soluble | stainsfile.com |
Evolution of Acridine Red 3B Free Base as a Research Tool
Unlike some of its more famous acridine relatives, Acridine Red 3B has not been widely adopted as a mainstream research tool. stainsfile.com Its evolution in research is primarily centered on a specific, historical histological application.
The dye was suggested for use in the Hitchcock-Ehrich method for staining plasma cells. stainsfile.comstainsfile.com This technique employs a counterstain of malachite green and acridine red. In this method, the cytoplasm of plasma cells, which is rich in RNA, stains crimson, while the nuclei appear green and other cellular cytoplasm stains pink. stainsfile.com This application highlights an early interest in using Acridine Red 3B for the cytochemical detection of nucleic acids, specifically RNA.
However, the Hitchcock-Ehrich method is noted as being analogous to the more common Unna-Pappenheim technique, which utilizes the closely related dye, Pyronin Y. stainsfile.com The dominance of the Unna-Pappenheim method and the subsequent development of more specific and versatile fluorescent probes, like Acridine Orange, meant that Acridine Red 3B remained a compound of niche interest rather than a widely used research staple. Its research application has not significantly evolved beyond this initial suggestion in specialized histological staining.
Comparison with Related Acridine Dyes and Derivatives in Research
To understand the specific role and limitations of Acridine Red 3B, it is best compared with its more prominent chemical relatives, Acridine Orange and Pyronin Y. All three are cationic dyes used to detect nucleic acids, but their properties and applications have led them down different research paths.
Acridine Orange is a highly versatile fluorochrome known for its metachromatic properties. wikipedia.orgresearchgate.net It is cell-permeable and can be used on living cells. wikipedia.orgaatbio.com Its most notable feature is its ability to differentially stain double-stranded DNA (dsDNA) and single-stranded nucleic acids (RNA or ssDNA). When it intercalates into dsDNA, it fluoresces green (emission max ~525-530 nm). researchgate.netaatbio.comstainsfile.com Conversely, when it binds to RNA or ssDNA via electrostatic interactions, it forms aggregates that fluoresce red-orange (emission max ~640-650 nm). wikipedia.orgresearchgate.netaatbio.com This dual-color fluorescence has made Acridine Orange an invaluable tool in fluorescence microscopy and flow cytometry for applications such as cell cycle analysis, apoptosis detection, and differentiating DNA from RNA within cells. wikipedia.orgnih.gov
Pyronin Y is structurally very similar to Acridine Red 3B and is the key reagent in the widely used Methyl Green-Pyronin (or Unna-Pappenheim) stain. tandfonline.comwikipedia.org This classical histological technique uses Methyl Green to specifically stain DNA blue/green, while Pyronin Y stains RNA red/pink. wikipedia.orgnih.gov This application is directly analogous to the proposed use of Acridine Red 3B with malachite green. stainsfile.com Pyronin Y has also been adapted for modern research techniques, particularly flow cytometry, where it is often combined with a DNA-specific fluorescent stain like Hoechst 33342 to simultaneously measure cellular DNA and RNA content, allowing researchers to distinguish quiescent (G0) cells from proliferating (G1) cells. nih.govspringernature.combcm.edu
Acridine Red 3B , as noted, is primarily associated with the less common Hitchcock-Ehrich method for RNA staining in plasma cells. stainsfile.comstainsfile.com While it shares the function of staining RNA with Pyronin Y, it never achieved the same level of adoption. Unlike Acridine Orange, it is not typically used for its fluorescent properties in the differential staining of DNA and RNA in living cells. Its utility has been largely confined to a specific bright-field histological context.
The following table provides a comparative overview of these three related dyes.
Comparative Data of Acridine Dyes in Research Applications
| Feature | Acridine Red 3B | Acridine Orange | Pyronin Y |
|---|---|---|---|
| C.I. Number | 45000 stainsfile.com | 46005 stainsfile.com | 45005 |
| Primary Staining Target | RNA (in fixed tissue) stainsfile.com | dsDNA, ssDNA, RNA, Acidic Organelles wikipedia.orgaatbio.com | RNA (primarily) wikipedia.orgnih.gov |
| Common Method/Technique | Hitchcock-Ehrich stain (with Malachite Green) stainsfile.com | Fluorescence Microscopy, Flow Cytometry wikipedia.org | Methyl Green-Pyronin stain, Flow Cytometry (with Hoechst 33342) wikipedia.orgnih.gov |
| Detection Principle | Bright-field Chromatic Staining stainsfile.com | Fluorescence (Metachromatic) wikipedia.orgresearchgate.net | Bright-field Chromatic Staining, Fluorescence nih.govbcm.edu |
| Color/Fluorescence (DNA) | N/A (Counterstain is used for nucleus) | Green Fluorescence (~525 nm) aatbio.com | N/A (Methyl Green stains DNA blue/green) |
| Color/Fluorescence (RNA) | Crimson/Red stainsfile.com | Red/Orange Fluorescence (~650 nm) aatbio.comblog-nanoentek.com | Red/Pink nih.gov |
| Use in Live Cells | No | Yes aatbio.com | Yes (for flow cytometry) springernature.com |
Future Research Directions and Emerging Paradigms
Development of Novel Acridine (B1665455) Red 3B Free Base Derivatives with Enhanced Research Utility
The core structure of Acridine Red 3B free base is a fertile ground for synthetic modification, enabling the development of derivatives with tailored properties for specific research needs. The primary goals of these derivatization efforts are to enhance fluorescence, improve binding affinity and specificity to biomolecules, and introduce new functionalities.
Researchers have successfully synthesized novel acridine derivatives by introducing various functional moieties. For instance, the creation of platinum-acridine hybrid agents has been explored, where the acridine moiety facilitates DNA intercalation. nih.gov Modifications such as adding N-acylhydrazone or thiosemicarbazone groups to the acridine skeleton have yielded compounds with significant DNA binding capabilities and potential as anticancer agents. nih.govmdpi.comresearchgate.netmdpi.com The synthesis of such derivatives often involves multi-step reactions, starting from precursors like 9-methylacridine (B196024) or acridin-4-carbaldehyde. nih.govmdpi.com
Another promising direction is the development of red-emitting fluorescent tags based on the acridine scaffold. By incorporating strong electron-acceptor groups (like cyano or sulfone) at specific positions, researchers have created dyes with absorption maxima near 450 nm and emission above 600 nm. acs.org These derivatives are designed for facile conjugation to biomolecules, such as glycans, via reductive amination, enabling their detection with high sensitivity. acs.org The strategic selection of substituents can fine-tune the spectral properties, leading to bathochromic (red) shifts in absorption and emission, which is highly desirable for avoiding autofluorescence in biological imaging. mdpi.comacs.org
| Derivative Class | Modification Strategy | Enhanced Utility | Reference |
|---|---|---|---|
| Platinum-Acridine Hybrids | Coordination of a platinum center to an acridine ligand. | Enhanced cytotoxicity in cancer cells through a dual mechanism of DNA intercalation and coordination. | nih.gov |
| Acridine-Thiosemicarbazones | Addition of substituted thiosemicarbazide (B42300) moieties to the acridine nucleus. | High-affinity DNA binding, potential antiproliferative activity, and utility as chemosensors. | mdpi.comresearchgate.netroyalsocietypublishing.org |
| Red-Emitting Acridine Dyes | Incorporation of electron-withdrawing groups (e.g., -CN, -SO₂R) into the acridine scaffold. | Red-shifted fluorescence for advanced bio-imaging and sensitive detection of glycans. | acs.org |
| Acridine-N-Acylhydrazones | Coupling of benzohydrazide (B10538) derivatives to the acridine ring. | Potential as topoisomerase inhibitors with high binding affinity for ctDNA and human serum albumin. | nih.govmdpi.com |
Integration into Advanced Multi-Omics and High-Content Screening Methodologies
The ability of acridine dyes to stain nucleic acids and other cellular compartments makes them prime candidates for high-content screening (HCS) and multi-omics platforms. ontosight.ai HCS relies on automated microscopy and image analysis to extract quantitative data from cells, providing insights into drug-induced phenotypes and mechanisms of action. biorxiv.orgmolbiolcell.org
Future work will likely involve adapting this compound and its derivatives for these sophisticated platforms. The development of photostable probes with specific emission spectra is crucial for multiplexed assays where multiple cellular components are tracked simultaneously. lubio.ch The goal is to create robust, cost-effective, and user-friendly assays that can be widely adopted in drug discovery and toxicology research. molbiolcell.org
Exploration in Nanotechnology for Sensing and Imaging Research
The unique optical properties of this compound make it an attractive component for developing advanced nanosensors and imaging agents. The field of nanotechnology offers novel strategies to enhance the sensitivity, specificity, and delivery of fluorescent probes.
One key area of exploration is in Surface-Enhanced Raman Scattering (SERS). Researchers have successfully used Acridine Red as a molecular probe in conjunction with nanomaterials like reduced graphene oxide (rGO) and silver nanotriangles (AgNTs) to create highly sensitive detection platforms. nih.gov In one such system for detecting dopamine (B1211576), Acridine Red molecules are initially adsorbed onto rGO, quenching their signal. The addition of dopamine causes competitive displacement, forcing the Acridine Red onto the AgNTs and generating a strong, quantifiable SERS signal. nih.gov This principle demonstrates a "turn-on" sensing mechanism. Similarly, electrodes modified with graphene and poly(acridine red) have been developed for the electrochemical sensing of biomolecules like uric acid. acs.org
Furthermore, acridine-based dyes are being incorporated into nanoprobes for biomedical imaging. Gold nanostars functionalized with acridine derivatives have been shown to act as potent SERS reporters in the near-infrared (NIR) window, a region desirable for deep tissue imaging due to reduced light scattering and autofluorescence. researchgate.net Encapsulating fluorescent dyes within biocompatible nanocarriers, such as silica (B1680970) nanoparticles, can also improve their photostability, solubility, and cellular uptake, enhancing their utility for sensing the cellular microenvironment. nih.gov
Advanced Mechanistic Studies of Biomolecular Interactions
While it is well-established that acridine dyes interact with nucleic acids, primarily through intercalation, future research is focused on elucidating the finer details of these interactions and exploring binding with other biomolecules. smolecule.comontosight.aiwikipedia.org Advanced spectroscopic and computational techniques are being employed to build a comprehensive picture of the binding thermodynamics and kinetics.
Spectroscopic titrations using UV-Vis and fluorescence spectroscopy are standard methods to study the binding of acridine derivatives to calf thymus DNA (ctDNA). mdpi.commdpi.com These studies reveal changes in the absorption spectra (hypochromism or hyperchromism) and fluorescence quenching upon binding, which can be used to calculate binding constants (K_b) and Stern-Volmer quenching constants (K_SV). nih.govmdpi.com For example, studies on acridine-N-acylhydrazone derivatives showed high binding constants to ctDNA and also revealed interactions with human serum albumin (HSA), identifying the specific binding site (Sudlow site I) through competitive displacement experiments. nih.gov
These experimental findings are increasingly complemented by molecular modeling and computational studies. mdpi.com Such in silico approaches can predict binding modes, identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and rationalize the observed structure-activity relationships. A deeper mechanistic understanding is critical for the rational design of new derivatives with improved affinity and selectivity for specific DNA sequences or other biological targets. mdpi.com
| Acridine Derivative | Biomolecule | Method | Binding Constant (Kb / M-1) | Reference |
|---|---|---|---|---|
| Acridine-N-acylhydrazone (3b, -F) | ctDNA | UV-Vis Spectroscopy | 3.18 × 10³ | nih.govmdpi.com |
| Acridine-thiosemicarbazone (3f) | ctDNA | UV-Vis Spectroscopy | 1.0 × 10⁶ | mdpi.com |
| Acridine-N-acylhydrazone (3a) | HSA | Fluorescence Quenching | 2.54 | nih.gov |
Application in New Chemical Biology and Materials Science Paradigms
The versatility of the acridine scaffold extends beyond bio-imaging into new paradigms in chemical biology and materials science. nih.gov Its planar, heteroaromatic structure is a valuable building block for creating functional molecules and materials with novel properties. nih.govnanochemres.org
In chemical biology, acridine derivatives are being developed as sophisticated chemosensors. For example, thiosemicarbazone-linked acridines have been designed as "turn-on" fluorescent sensors for the selective detection of fluoride (B91410) anions. royalsocietypublishing.org The interaction with fluoride induces a distinct color change and a red-shifted absorption band, allowing for naked-eye and spectroscopic detection. royalsocietypublishing.org Other derivatives are being explored as multifunctional agents for complex diseases like Alzheimer's, where they are designed to inhibit cholinesterases and provide antioxidant effects. mdpi.com
In materials science, acridines are finding applications in photocatalysis and the development of stimuli-responsive materials. Acridine-based ionic photocatalysts have been synthesized for use in organic reactions, such as the decarboxylative arylation of carboxylic acids under visible light. acs.org In the realm of supramolecular chemistry, an acridine-based metallacycle has been shown to self-assemble into a dimeric capsule. rsc.org This capsule exhibits stimuli-responsive fluorescence, changing its emission based on solvent and concentration, and can be used for the ratiometric sensing of molecules like 2,4,6-trinitrophenol (TNP). rsc.org These examples highlight a shift towards using Acridine Red 3B and its analogs not just as passive probes, but as active components in functional chemical systems.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acridine Orange |
| Acridine Orange Propidium Iodide |
| 9-methylacridine |
| acridin-4-carbaldehyde |
| Dopamine |
| Uric Acid |
| 2,4,6-trinitrophenol (TNP) |
| Pyronin Y |
| Pyronin B |
| Malachite Green |
| Graphene |
| Silver |
Q & A
Q. How can researchers characterize the spectral properties of acridine red 3B free base in nucleic acid interactions?
Methodological Answer: Use UV-Vis spectroscopy to measure hypochromism and red-shift in the visible absorption band, which indicate intercalation with double-stranded DNA or oligonucleotides. Fluorescence spectroscopy can quantify increases in quantum yield and spectral shifts upon binding . For reproducibility, document instrumentation parameters (e.g., slit widths, excitation wavelengths) and control experiments with unbound dye .
Q. What experimental protocols ensure the purity of this compound for biochemical studies?
Methodological Answer: Employ reverse-phase HPLC with a C18 column and a methanol/water gradient (e.g., 60–95% methanol) to assess purity. Validate with mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C) to verify structural integrity. Report retention times, solvent ratios, and detection wavelengths .
Q. How should researchers design binding affinity assays for this compound with DNA?
Methodological Answer: Use fluorescence titration assays with fixed dye concentrations and incremental DNA additions. Calculate binding constants (e.g., Scatchard plots or Hill coefficients) while controlling for ionic strength (e.g., 50 mM NaCl) and pH (7.4). Include negative controls with single-stranded DNA to confirm sequence specificity .
Advanced Research Questions
Q. How can contradictory data on this compound’s binding affinities across studies be resolved?
Methodological Answer: Discrepancies often arise from differences in oligonucleotide length, base sequence, or ionic conditions. For example, AT-rich sequences exhibit stronger intercalation than GC-rich ones due to base-pair flexibility . Standardize experimental conditions (e.g., buffer composition, temperature) and validate with isothermal titration calorimetry (ITC) to directly measure thermodynamic parameters (ΔH, ΔS) .
Q. What mechanistic insights explain the fluorescence enhancement of this compound upon DNA binding?
Methodological Answer: The fluorescence increase stems from reduced non-radiative decay when the dye intercalates into the hydrophobic DNA helix. Advanced studies should combine time-resolved fluorescence spectroscopy to measure lifetime changes and molecular dynamics (MD) simulations to model dye-DNA stacking geometry. Compare results with structurally similar acridine derivatives (e.g., quinacrine) to isolate electronic effects .
Q. How can researchers model the intercalation kinetics of this compound using computational methods?
Methodological Answer: Apply MD simulations with force fields (e.g., AMBER or CHARMM) parameterized for nucleic acids and acridine derivatives. Analyze binding free energy using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations. Validate predictions with stopped-flow kinetics experiments to measure association/dissociation rates .
Q. What strategies address the challenges of synthesizing this compound derivatives with modified intercalation properties?
Methodological Answer: Introduce substituents at the acridine core (e.g., electron-withdrawing groups at C9) to alter π-stacking interactions. Characterize derivatives using cyclic voltammetry to assess redox potentials and correlate with DNA-binding affinity. Optimize synthetic routes via Suzuki-Miyaura cross-coupling for regioselective modifications .
Guidelines for Data Interpretation and Reporting
- Reproducibility : Follow the Beilstein Journal of Organic Chemistry standards for documenting experimental procedures, including instrument models, software versions, and raw data deposition in repositories like Zenodo .
- Contradiction Analysis : Use meta-analysis frameworks to compare binding constants across studies, adjusting for variables like DNA length or ionic strength. Report confidence intervals and effect sizes in supplementary materials .
- Ethical Compliance : Disclose funding sources and confirm compliance with institutional biosafety protocols when handling acridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
